6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
6-[(tert-butoxy)carbonyl]-6-azabicyclo[321]octane-1-carboxylic acid is a bicyclic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Employed in the development of novel polymers and materials with unique mechanical properties.
Biological Research: Utilized in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the amine group can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid
- 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid
Uniqueness
6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a Boc-protected amine and a carboxylic acid group. This combination allows for versatile chemical modifications and applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
1936623-70-9 |
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Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(10(15)16)6-4-5-9(14)7-13/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
PUDDPVKXINRENS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC1C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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